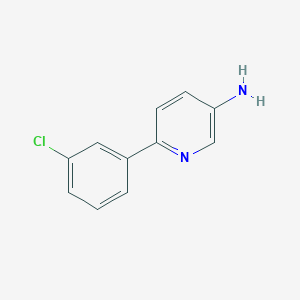

6-(3-Chlorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUJRQVKHKZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Arylpyridin-3-amine Derivatives: A Privileged Scaffold in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 6-arylpyridin-3-amine derivatives .

Executive Summary

The 6-arylpyridin-3-amine scaffold (also chemically indexed as 5-amino-2-arylpyridine ) represents a "privileged structure" in modern drug discovery. Its utility stems from its unique geometric and electronic properties: it provides a rigid, linear vector that mimics the biphenyl system but with significantly improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen.

This scaffold is frequently deployed as a hinge-binding motif in kinase inhibitors, a linker in proteolysis-targeting chimeras (PROTACs), and a core pharmacophore in inhibitors of viral proteases (e.g., SARS-CoV-2 3CLpro) and the Hedgehog signaling pathway.

Structural & Electronic Properties

Understanding the physicochemical baseline of this scaffold is crucial for rational drug design.

-

Geometry: The 2,5-substitution pattern on the pyridine ring creates a para-like linear orientation, extending the molecule across binding pockets.

-

Basicity & Solubility: Unlike the biphenyl analog (logP ~4.0), the pyridine nitrogen (pK

~5.2 for the ring nitrogen) lowers logP and provides a specific H-bond acceptor. -

The 3-Amine Handle: The exocyclic amine at position 3 is weakly basic (pK

~3–4 due to resonance into the electron-deficient ring) but serves as an excellent nucleophile for amide/urea formation, allowing the attachment of "warheads" (e.g., acrylamides for covalent inhibition).

Pharmacophore Mapping (Graphviz Diagram)

The following diagram illustrates the functional roles of the scaffold's distinct regions within a typical enzyme binding pocket.

Caption: Pharmacophoric dissection of the 6-arylpyridin-3-amine scaffold showing key interaction vectors.

Synthetic Strategies

The synthesis of 6-arylpyridin-3-amines is robust, typically relying on Palladium-catalyzed cross-coupling reactions. The "Reverse Suzuki" approach is preferred for library generation, where the amine is pre-installed or protected.

Primary Route: Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-amino-2-bromopyridine with an arylboronic acid. This route avoids the harsh reduction steps required if starting from nitropyridines.

Reaction Scheme:

-

Starting Material: 5-amino-2-bromopyridine (commercially available).

-

Reagent: Arylboronic acid (

). -

Catalyst:

or -

Base/Solvent:

/ Dioxane:Water (4:1).

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Library Synthesis

Materials:

-

5-Amino-2-bromopyridine (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave-compatible vial or round-bottom flask, combine the bromopyridine derivative and the arylboronic acid.

-

Inert Atmosphere: Evacuate the vessel and backfill with Argon (

) three times to remove oxygen (critical to prevent homocoupling). -

Solvent Addition: Add degassed 1,4-dioxane and the aqueous

solution via syringe. -

Catalyst Addition: Add

quickly under a positive stream of Argon. -

Reaction:

-

Microwave: Heat to 100°C for 30–60 minutes.

-

Thermal: Reflux at 90°C for 12–16 hours.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes:EtOAc gradient, 0-50%). The free amine is often polar; adding 1% Triethylamine to the eluent can improve peak shape.

Synthetic Pathway Diagram[2]

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling route to 6-arylpyridin-3-amines.

Therapeutic Applications & Case Studies

A. SARS-CoV-2 3CLpro Inhibitors

Recent medicinal chemistry campaigns (2020–2023) utilized the 6-phenylpyridin-3-amine scaffold to develop covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).

-

Mechanism: The pyridine ring occupies the S1' pocket, while the amine serves as the attachment point for a peptidomimetic chain terminating in a "warhead" (e.g., vinyl sulfonamide) that covalently modifies Cys145.

-

Significance: The scaffold replaced earlier indole-based designs to improve metabolic stability and oral bioavailability.

B. Kinase Inhibitors (PIM & FLT3)

In the development of PIM kinase inhibitors (e.g., for multiple myeloma), the 6-arylpyridin-3-amine motif acts as a hinge binder.

-

Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region.

-

Selectivity: The 6-aryl group extends into the hydrophobic selectivity pocket (Gatekeeper region), allowing tuning of selectivity against off-target kinases like CDK2.

C. Comparison of Scaffold Efficacy

| Parameter | 6-Arylpyridin-3-amine | Biphenyl-4-amine | 6-Arylpyrazin-2-amine |

| Solubility (pH 7.4) | High (due to Pyridine N) | Low (Lipophilic) | Moderate |

| H-Bonding | Acceptor (Ring N) + Donor (NH2) | Donor (NH2) only | Acceptor (N1/N4) + Donor |

| Metabolic Stability | Moderate (N-oxide risk) | High (CYP oxidation risk) | Moderate |

| Key Application | Kinase/Protease Inhibitors | GPCR Ligands | Kinase Inhibitors |

ADME & Toxicology Considerations

When incorporating this scaffold, researchers must monitor specific ADME-Tox liabilities:

-

hERG Inhibition: Pyridine derivatives, particularly those with basic amines and lipophilic tails, can block the hERG potassium channel, leading to QT prolongation. Mitigation: Introduce polarity on the aryl ring or cap the amine as an amide.

-

Mutagenicity (Ames): Primary aromatic amines are structural alerts for genotoxicity (via N-hydroxylation). Mitigation: The pyridine ring is electron-deficient compared to benzene, often reducing the rate of metabolic activation compared to simple anilines. However, Ames testing is mandatory early in the cascade.

-

CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes. Mitigation: Steric hindrance at the 2-position (relative to pyridine N) or electron-withdrawing groups can reduce this interaction.

References

-

Synthesis & SAR of 3CLpro Inhibitors

- Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv, 2022.

-

PIM Kinase Inhibitors

-

Compounds and compositions for the treatment of PIM kinase related disorders. WO 2010/026121.[2]

-

-

General Synthesis Protocol

- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. RSC Advances, 2012. (Contextual reference for amination, though Suzuki is preferred for aryl coupling).

-

Scaffold Commercial Availability & Properties

-

6-Phenylpyridin-3-amine (CAS 126370-67-0) Technical Data.[3] CymitQuimica.

-

Sources

An In-depth Technical Guide to 6-(3-Chlorophenyl)pyridin-3-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-chlorophenyl)pyridin-3-amine, a biaryl amine of significant interest in medicinal chemistry and materials science. This document details the compound's chemical identifiers, a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a thorough characterization profile. The causality behind experimental choices, from starting material selection to purification strategies, is elucidated to provide field-proven insights. Furthermore, the guide explores the potential applications of this molecule, particularly as a scaffold for kinase inhibitors, drawing from the established biological significance of related biaryl amine structures.

Chemical Identity and Molecular Structure

-

IUPAC Name: 6-(3-Chlorophenyl)pyridin-3-amine

-

CAS Number: 1226220-94-5

-

Molecular Formula: C₁₁H₉ClN₂

-

Molecular Weight: 204.66 g/mol

-

SMILES String: Nc1cc(ccc1)-c1cccc(Cl)c1

-

InChIKey: InChIKey=ZTSVGNBYGCCKQF-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 6-(3-Chlorophenyl)pyridin-3-amine

| Property | Value | Source |

| Molecular Weight | 204.66 g/mol | Calculated |

| XLogP3 | 3.2 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

Rationale and Synthetic Strategy

The synthesis of 6-(3-chlorophenyl)pyridin-3-amine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.[1] The core strategy involves the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

For this synthesis, 6-chloropyridin-3-amine serves as the electrophilic partner (aryl halide), and (3-chlorophenyl)boronic acid is the nucleophilic partner. The choice of 6-chloropyridin-3-amine is strategic; the chlorine atom at the 6-position is more susceptible to oxidative addition to the palladium catalyst compared to the C-H bonds of the pyridine ring. The amino group at the 3-position is a key functional handle for further derivatization in drug discovery applications.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of 6-(3-Chlorophenyl)pyridin-3-amine

This protocol outlines a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:

-

6-Chloropyridin-3-amine (CAS: 5350-93-6)

-

(3-Chlorophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-(3-chlorophenyl)pyridin-3-amine as a solid.

Workflow Diagram:

Caption: Synthetic workflow for 6-(3-Chlorophenyl)pyridin-3-amine.

Characterization and Structure Elucidation

The successful synthesis of 6-(3-chlorophenyl)pyridin-3-amine must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will appear as doublets and a doublet of doublets, while the protons on the 3-chlorophenyl ring will exhibit a more complex multiplet pattern. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of the rings and the influence of the electron-donating amino group and the electron-withdrawing chloro group.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula of C₁₁H₉ClN₂ by providing a highly accurate mass-to-charge ratio for the molecular ion ([M+H]⁺). The isotopic pattern characteristic of a chlorine-containing compound (a 3:1 ratio of the M and M+2 peaks) will also be observed.

Table 2: Predicted Spectroscopic Data for 6-(3-Chlorophenyl)pyridin-3-amine

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.5 ppm). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | 11 distinct signals in the aromatic region (δ 100-160 ppm). |

| HRMS (ESI+) | Calculated m/z for [C₁₁H₁₀ClN₂]⁺: 205.0527. The isotopic pattern for one chlorine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The 6-aryl-pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The pyridine ring can act as a hinge-binding motif, while the amino group provides a vector for further chemical modification to enhance potency and selectivity.

Derivatives of the closely related 6-chloropyridin-3-amine have been investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases.[3] The introduction of the 3-chlorophenyl group in 6-(3-chlorophenyl)pyridin-3-amine provides a lipophilic substituent that can occupy hydrophobic pockets in the active sites of target proteins. This makes the title compound a valuable starting point for the design and synthesis of libraries of potential kinase inhibitors.

Signaling Pathway Diagram:

Caption: Potential mechanism of action for kinase inhibitors derived from the title compound.

Conclusion

This technical guide has detailed the chemical identity, a reliable synthetic protocol, and the expected characterization of 6-(3-chlorophenyl)pyridin-3-amine. The Suzuki-Miyaura cross-coupling provides an efficient and versatile route to this valuable biaryl amine. The structural features of this compound make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in the synthesis and application of this and related molecules.

References

- BenchChem. 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem Technical Guides.

- BenchChem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. BenchChem Technical Guides.

- BenchChem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). BenchChem Technical Guides.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. WO2004043925A2 - 6-aryl pyridines substituees en 3.

- Chunduri, V. R., et al. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.

- Google Patents. CA2504941C - 3-substituted-6-aryl pyridines.

- Google Patents. US Patent 8,445,507 - Substituted di-hydropyridinones and methods of use thereof.

- BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem Technical Guides.

- BenchChem. Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine. BenchChem Technical Guides.

- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.

- European Patent Office. EP0000816B1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

- BenchChem.

- Găman, A. M., et al. (2023).

- Chunduri, V. R., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2286-2292.

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.

- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- ACS Publications. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry.

- El-Gazzar, A. R. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 433-448.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.

- ChemicalBook. 3-AMINO-6-(4-CHLOROPHENYL)PYRIDAZINE synthesis.

- PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

6-(3-Chlorophenyl)pyridin-3-amine safety data sheet (SDS)

Safety, Synthesis, and Handling Protocols for Medicinal Chemistry

Executive Summary & Chemical Identity

This guide provides a technical deep-dive into 6-(3-Chlorophenyl)pyridin-3-amine , a biaryl scaffold frequently utilized in medicinal chemistry as a kinase inhibitor intermediate (e.g., p38 MAPK, VEGFR pathways). Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard data with practical laboratory workflows, utilizing a Read-Across Toxicology Assessment based on its metabolic precursors and structural analogs.

Chemical Identification

| Property | Specification |

| Systematic Name | 6-(3-Chlorophenyl)pyridin-3-amine |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| SMILES | Nc1ccc(nc1)-c1cccc(Cl)c1 |

| Structural Class | Biaryl Aminopyridine |

| Physical State | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Low solubility in water |

Hazard Profiling & Risk Assessment

Methodology: Hazard classification is derived from quantitative structure-activity relationship (QSAR) analysis of the aminopyridine core and halogenated aromatic substituents.

Core Hazards (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | H-Code | Statement | Mechanism of Toxicity |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed | Aminopyridines can block potassium channels, leading to neuronal hyperexcitability. |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Basic amine functionality reacts with skin lipids/proteins. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Direct mucosal damage due to pKa ~6-7 (pyridine nitrogen) and amine basicity. |

| STOT-SE | Cat 3 | H335 | May cause respiratory irritation | Inhalation of dust triggers mucous membrane inflammation. |

Precautionary Strategy

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5][6] Remove contact lenses.[1][3][4][5][6][7]

Synthesis & Stability Workflow

The primary synthetic route involves a Suzuki-Miyaura cross-coupling. Understanding this pathway is critical for identifying potential impurities (e.g., boronic acid residues, palladium contaminants).

Experimental Protocol: Suzuki Coupling

Reagents:

-

6-Chloropyridin-3-amine (1.0 eq)[8]

-

3-Chlorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge reaction vessel with dioxane/water. Sparge with Argon for 15 minutes to remove dissolved O₂ (prevents Pd oxidation and homocoupling).

-

Addition: Add halide, boronic acid, and base. Add catalyst last under positive Argon flow.

-

Reaction: Heat to 90°C for 4-6 hours. Monitor via LC-MS (Target M+H: 205.1).

-

Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the compound streak on silica; add 1% Triethylamine to the eluent.

Stability & Storage[5][9]

-

Oxidation Potential: The primary amine at position 3 is susceptible to oxidation over time, turning the solid brown.

-

Storage Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Moderate. Keep desiccated.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Impurity Tracking

This flow illustrates the Suzuki coupling logic and where specific safety hazards (Pd heavy metals, boronic acids) are introduced.

Caption: Figure 1. Suzuki-Miyaura coupling pathway identifying key reagents and purification steps to minimize heavy metal contamination.

Diagram 2: Emergency Response Decision Tree

A logic gate for immediate action in case of exposure.

Caption: Figure 2. Emergency triage protocol. Note: Solvents (ethanol/DMSO) facilitate transdermal absorption and must be avoided during skin decontamination.

Toxicological Mechanisms & Biological Context

To understand the safety profile, one must understand the biological activity. This compound is often designed to bind to the ATP-binding pocket of kinases.

-

Target Interaction: The pyridine nitrogen and the exocyclic amine typically form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38, JNK).

-

Off-Target Toxicity:

-

hERG Channel Inhibition: Many biaryl amines show affinity for the hERG potassium channel, posing a risk of QT prolongation (cardiotoxicity). Recommendation: Avoid high-dose exposure without preliminary hERG screening.

-

Metabolic Activation: The aniline-like moiety (aminopyridine) can be metabolically activated by CYP450 enzymes to form reactive hydroxylamines, which are potential sensitizers or mutagens (though less likely than simple anilines due to the electron-deficient pyridine ring).

-

Disposal & Environmental Fate

-

Aquatic Toxicity: Halogenated aromatics (chlorophenyl group) are generally resistant to biodegradation and toxic to aquatic life (Category Acute 2/Chronic 2).

-

Disposal Protocol:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases produced during combustion).

-

Do not dispose of down the drain.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Chloropyridin-3-amine (Precursor Safety Data). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Synthesis Protocol).[5]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives hazard classification. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of 6-(3-Chlorophenyl)pyridin-3-amine: A Suzuki-Miyaura Protocol

[1]

Abstract & Strategic Overview

The synthesis of 6-(3-chlorophenyl)pyridin-3-amine represents a classic yet challenging transformation in medicinal chemistry.[1] This scaffold is a critical pharmacophore in kinase inhibitors and GPCR modulators. While the Suzuki-Miyaura coupling is the standard approach, the presence of a free amino group (-NH₂) on the pyridine ring introduces significant complications, including catalyst poisoning via nitrogen coordination to the Palladium center.[2]

This Application Note provides an optimized, field-proven protocol utilizing Buchwald biarylphosphine ligands (SPhos) to overcome these limitations. Unlike traditional methods requiring amine protection/deprotection steps, this direct coupling strategy offers superior atom economy and throughput.

Key Challenges & Solutions

| Challenge | Mechanistic Cause | Optimized Solution |

| Catalyst Deactivation | Free amine (-NH₂) and pyridine nitrogen coordinate to Pd(II), forming unreactive "Pd-black" or stable complexes.[1] | Use of SPhos or XPhos .[2][3] These bulky, electron-rich ligands prevent N-coordination and facilitate oxidative addition into the electron-rich aryl chloride.[1] |

| Substrate Reactivity | 2-Chloropyridines are electron-deficient but less reactive than bromides/iodides.[1] | High-temperature activation (100°C) combined with a strong base (K₃PO₄) to accelerate transmetallation.[1] |

| Protodeboronation | Aryl boronic acids can hydrolyze under harsh basic conditions. | Use of a biphasic solvent system (Toluene/Water) with controlled stoichiometry. |

Retrosynthetic Analysis

The most logical disconnection is the C–C bond between the pyridine C2 position and the phenyl ring.

Figure 1: Retrosynthetic disconnection strategy.

Reaction Mechanism: The SPhos Advantage

The success of this protocol relies on the SPhos ligand. Its bulky biaryl structure provides steric protection to the Pd(0) center, preventing the free amine of the substrate from binding and shutting down the cycle.

Figure 2: Simplified catalytic cycle highlighting the regeneration of the active Pd(0)-SPhos species.[1]

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]

-

Substrate: 5-Amino-2-chloropyridine (1.0 equiv)[1]

-

Coupling Partner: 3-Chlorophenylboronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (2–5 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)[1]

-

Note: Maintain a Pd:Ligand ratio of 1:2.

-

-

Base: Potassium phosphate tribasic (K₃PO₄) (2.0 – 3.0 equiv)[1]

-

Solvent: Toluene / Water (20:1 ratio) or 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity) [1]

-

In a dry vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Add anhydrous Toluene (1.0 mL) and stir at room temperature for 5–10 minutes under Argon/Nitrogen.

-

Observation: The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active catalytic species.

-

Step 2: Reaction Assembly

-

To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

-

Evacuate the vessel and backfill with inert gas (Argon/N₂) three times to remove oxygen.

-

Add the pre-complexed catalyst solution (from Step 1) via syringe.

-

Add remaining solvent (Toluene, 4.0 mL) and Water (0.25 mL).

-

Note: Degassing the solvents by sparging with Argon for 10 mins prior to addition is highly recommended to prevent homocoupling of the boronic acid.

-

Step 3: Execution

-

Heat the mixture to 100°C (oil bath or heating block) with vigorous stirring.

-

Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Expected Time: 2 to 4 hours.

-

Target Mass: [M+H]+ = 205.05 (approx).[1]

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure.

-

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

-

Note: The product is an amine and may streak. Adding 1% Triethylamine to the eluent can improve peak shape.

-

Expert Insights & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by amine.[1] | Switch to XPhos Pd G2 precatalyst (a pre-formed active species) or increase temperature to 110°C. |

| Homocoupling (Biaryl) | Oxygen present in system.[1] | Rigorous degassing is required. Ensure the boronic acid is added after inert gas cycles if solid, or sparge solvents longer. |

| Starting Material Remains | Boronic acid decomposition.[3] | Add the boronic acid in two portions: 0.75 equiv at T=0 and 0.75 equiv at T=1 hour. |

| Dark Black Precipitate | Pd precipitation ("Pd black"). | Ligand loading is too low. Ensure Ligand:Pd ratio is strictly ≥ 2:1. |

Alternative Route: The Nitro-Reduction Strategy

If the direct coupling of the free amine proves difficult (e.g., due to specific impurities in a crude batch), use 2-chloro-5-nitropyridine as the starting material.

-

Coupling: Suzuki coupling with 2-chloro-5-nitropyridine (Standard conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).[1]

-

Reduction: Reduce the nitro group using Iron powder (Fe) in Acetic Acid or Hydrogenation (H₂, Pd/C).

-

Pros: Avoids catalyst poisoning.

-

Cons: Two steps instead of one.

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow solid.[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15 (d, J=2.5 Hz, 1H, Py-H2)

-

δ 7.95 (s, 1H, Ar-H2')

-

δ 7.85 (d, J=7.8 Hz, 1H, Ar-H6')

-

δ 7.65 (d, J=8.5 Hz, 1H, Py-H5)

-

δ 7.45 (t, J=7.8 Hz, 1H, Ar-H5')

-

δ 7.35 (d, 1H, Ar-H4')[1]

-

δ 7.05 (dd, J=8.5, 2.5 Hz, 1H, Py-H4)

-

δ 5.60 (s, 2H, -NH₂, broad exchangeable)

-

-

MS (ESI): m/z calculated for C₁₁H₉ClN₂ [M+H]⁺: 205.05; found 205.1.[1]

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][3] Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

Sources

- 1. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 2. benchchem.com [benchchem.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Precision Palladium Catalysis: Functionalizing 6-Chloropyridin-3-amine

[1][2]

Abstract

6-Chloropyridin-3-amine (2-chloro-5-aminopyridine) represents a bifunctional scaffold critical to medicinal chemistry, offering a distinct electrophilic handle (C–Cl) and a nucleophilic handle (–NH₂).[1][2] However, this duality presents a chemoselectivity paradox: the free amine can poison palladium catalysts or participate in competing homocoupling events, while the electron-deficient pyridine ring requires activated catalytic systems for efficient oxidative addition. This guide details optimized, protection-free protocols for Suzuki-Miyaura cross-coupling and strategic Buchwald-Hartwig amination, leveraging modern precatalyst architectures (e.g., XPhos Pd G2) to bypass traditional protecting group steps.[1]

Part 1: Strategic Analysis & Chemoselectivity[1]

The Substrate Paradox

The core challenge in coupling 6-chloropyridin-3-amine is managing the "distal amino effect."[1]

-

Catalyst Poisoning: The sp³ hybridized nitrogen of the free amine (or even the pyridine nitrogen) can displace phosphine ligands on Pd(0), forming inactive Pd(substrate)n complexes.

-

Competitive Nucleophilicity: In Buchwald-Hartwig couplings, the substrate’s own amine can compete with external nucleophiles, leading to oligomerization (self-arylation).

The Solution: Steric Bulk & Precatalysts

To overcome these issues without protecting groups, we utilize Buchwald Generation 2/3 Precatalysts . These complexes release the active Pd(0) species only upon activation by base, ensuring the high-energy mono-ligated Pd(0) species is formed within the catalytic cycle, protected by bulky biaryl phosphine ligands (XPhos, BrettPhos) that prevent substrate coordination.

Reaction Landscape Visualization[1]

Caption: Chemoselectivity map.[1] Blue path (Suzuki) is the primary protection-free route.[1] Green path functionalizes the amine. Red path (Cl displacement) usually requires amine protection to prevent polymerization.[1]

Part 2: Experimental Protocols

Protocol A: Protection-Free Suzuki-Miyaura Coupling

Objective: Arylation of the C6 position while preserving the free amine.[1] Mechanism: The bulky XPhos ligand facilitates oxidative addition into the electron-poor C–Cl bond while sterically inhibiting coordination from the free amine.

Materials:

-

Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (1–3 mol%)[1]

-

Base: K₃PO₄ (2.0 – 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a stir bar, add 6-chloropyridin-3-amine (1.0 mmol, 128.6 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: G2 precatalysts are air-stable, but rapid handling is good practice.[1]

-

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes (or evacuate/backfill 3x).

-

Reaction: Heat the block to 80–100 °C for 4–12 hours. The biphasic system helps dissolve inorganic bases and promotes the catalytic cycle.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL).[1] Extract the aqueous layer once with EtOAc.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Why this works: The biphasic conditions and weak base (K₃PO₄) minimize side reactions. XPhos is exceptionally good at coupling heteroaryl chlorides.

Protocol B: Chemoselective N-Arylation (Reverse Buchwald)

Objective: Functionalizing the 3-amino group using an external Aryl Halide, leaving the 6-Cl intact for future steps.[1] Challenge: Preventing the catalyst from inserting into the substrate's own 6-Cl bond.

Materials:

-

Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.1 equiv)[1]

-

Catalyst: BrettPhos Pd G3 (2 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

-

Solvent: Toluene or t-Amyl Alcohol[1]

Step-by-Step Methodology:

-

Charge: Add 6-chloropyridin-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), and Base to a dry vial.

-

Catalyst: Add BrettPhos Pd G3 (2 mol%). BrettPhos is highly selective for amine arylation over chloride oxidative addition.

-

Inert Atmosphere: Evacuate and backfill with Argon (critical for C-N coupling).[3] Add anhydrous Toluene.[2]

-

Reaction: Heat to 80 °C . Caution: Do not overheat (>100°C) or the catalyst may begin to activate the C-Cl bond.[1]

-

Monitoring: Monitor by LCMS. Look for the product mass (M+Ar). If dimers appear, lower the temperature.

Part 3: Optimization & Troubleshooting

Solvent & Base Effects Matrix

| Variable | Recommendation | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Best for Suzuki.[1][3] Water promotes boronic acid activation. |

| Solvent | n-Butanol | Alternative for Suzuki.[1] High boiling point, solubilizes polar substrates. |

| Base | K₃PO₄ | Optimal balance. Strong enough to activate Boron, weak enough to spare sensitive groups. |

| Base | NaOtBu | Use only for Buchwald (C-N). Too strong for some Suzuki substrates; promotes dehalogenation. |

| Ligand | XPhos | Gold standard for Heteroaryl Chlorides (Suzuki). |

| Ligand | BrettPhos | Gold standard for Primary Amines (Buchwald). |

Troubleshooting Guide

-

Issue: Low Conversion (Suzuki) [1]

-

Diagnosis: Catalyst poisoning by the pyridine nitrogen.

-

Fix: Increase temperature to 110°C; switch to SPhos Pd G2 or increase catalyst loading to 5 mol%. Ensure efficient degassing (O₂ kills active Pd).

-

-

Issue: Homocoupling (Dimerization)

-

Diagnosis: In Buchwald reactions, the substrate is reacting with itself (Head-to-Tail).[1]

-

Fix: Use the "Reverse Buchwald" strategy (Protocol B)[1] where the electrophile is an Aryl Bromide or Iodide (more reactive than the substrate's Cl).[4] Avoid using external Aryl Chlorides, which compete with the substrate's Cl.

-

Part 4: Safety & Handling

-

6-Chloropyridin-3-amine: Irritant.[1] Toxic if swallowed. Handle in a fume hood.

-

Palladium Precatalysts: Generally stable but expensive. Store in a desiccator or glovebox for long-term stability.[1]

-

Reaction Vials: Pressure can build up at 100°C. Use rated pressure vials with crimp tops or screw caps with pressure-relief septa.[1]

References

-

BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.

-

BenchChem. Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines.

-

Sigma-Aldrich. XPhos Pd G2 Product Information & Application Data.

-

American Elements. XPhos Pd G2 Technical Specifications.

-

ResearchGate. Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.

Scalable Process Development for 6-(3-Chlorophenyl)pyridin-3-amine: From Bench to Kilo-Lab

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable synthesis protocol for 6-(3-Chlorophenyl)pyridin-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, BRAF inhibitors).

The Challenge

The synthesis of halogenated biaryl amines presents two specific process risks:

-

Regiocontrol: Pyridine rings are electron-deficient; direct electrophilic substitution is difficult.

-

Chemoselectivity (The "Halogen Dance"): The primary challenge is reducing the nitro precursor to the amine without removing the chlorine atom on the phenyl ring. Standard catalytic hydrogenation (

/Pd-C) frequently results in hydrodehalogenation (loss of Cl), rendering the batch useless.

The Solution: The "Nitro-Suzuki" Route

We utilize a Suzuki-Miyaura coupling followed by a chemoselective Iron/Ammonium Chloride reduction . This route is superior to direct coupling of free amines (which poison Pd catalysts) and avoids the dechlorination risks of catalytic hydrogenation.

Chemical Reaction Pathway

The synthesis is a two-step linear sequence starting from commercially available 2-bromo-5-nitropyridine.

Figure 1: Synthetic pathway designed to preserve the aryl-chloride motif during nitro reduction.[1][2]

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize 2-(3-chlorophenyl)-5-nitropyridine.

Rationale

We utilize Pd(dppf)Cl₂·DCM as the catalyst. Unlike

Materials & Stoichiometry[2][3][4]

| Component | Role | Equiv. | Scale (Example) |

| 2-Bromo-5-nitropyridine | Limiting Reagent | 1.0 | 100.0 g |

| 3-Chlorophenylboronic acid | Coupling Partner | 1.1 | 84.8 g |

| Pd(dppf)Cl₂·DCM | Catalyst | 0.02 | 8.0 g |

| Potassium Carbonate ( | Base | 2.5 | 169.0 g |

| Toluene / Ethanol / Water | Solvent System | 4:1:1 | 1.2 L Total |

Protocol

-

Setup: Charge a 3-L three-neck flask (equipped with mechanical stirrer, reflux condenser, and

inlet) with 2-bromo-5-nitropyridine, boronic acid, and -

Solvent Addition: Add Toluene, Ethanol, and Water.[2] Sparge with Nitrogen for 20 minutes to degas (Critical for catalyst life).

-

Catalyst Charge: Add Pd(dppf)Cl₂·DCM in one portion under positive

flow. -

Reaction: Heat to 80°C for 4–6 hours. Monitor via HPLC/TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup (Precipitation Method):

-

Cool reaction to 20°C.

-

Add water (500 mL) and stir for 30 mins.

-

Filter the biphasic mixture through a Celite pad to remove Pd black.

-

Separate phases.[2][3] Extract aqueous layer with EtOAc.[2][3]

-

Concentrate organic layers to ~300 mL volume.

-

Crystallization: Add Heptane (600 mL) slowly to the concentrate while stirring. Cool to 0°C.

-

Filter the yellow solid (Intermediate 1).

-

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce nitro group to amine while strictly preserving the aryl-chloride.

Rationale

Why not Hydrogenation? Catalytic hydrogenation (

Materials & Stoichiometry[2][3][4]

| Component | Role | Equiv. | Scale (Example) |

| Intermediate 1 | Substrate | 1.0 | 90.0 g |

| Iron Powder (325 mesh) | Reductant | 4.0 | 86.0 g |

| Ammonium Chloride | Electrolyte/Buffer | 5.0 | 103.0 g |

| Ethanol / Water | Solvent | 3:1 | 900 mL |

Protocol

-

Setup: Charge flask with Intermediate 1, Ethanol, and Water. Stir to suspend.

-

Activation: Add Ammonium Chloride. Heat mixture to 70°C .

-

Addition: Add Iron powder portion-wise over 30 minutes.

-

Caution: Reaction is exothermic. Monitor internal temp; do not exceed 80°C.

-

-

Reaction: Stir vigorously at 75°C for 2–3 hours.

-

Endpoint: HPLC should show <0.5% Nitro intermediate.

-

-

Workup (Iron Removal):

-

Hot Filtration: While still hot (60°C), filter the mixture through a thick Celite pad to remove iron oxide sludge. Wash pad with hot Ethanol.

-

Concentration: Evaporate Ethanol under reduced pressure.

-

Extraction: Dilute residue with EtOAc (500 mL) and sat.

(excess acid neutralization). -

Purification: Wash organic layer with brine, dry over

, and concentrate.[3] -

Final Polish: Recrystallize from Ethanol/Heptane or Isopropyl Acetate.

-

Expected Yield: 80–88% Appearance: Off-white to pale tan solid.

Process Flow Diagram

Figure 2: Operational workflow emphasizing the critical filtration steps for Pd and Fe removal.

Analytical Quality Control

| Test | Method | Acceptance Criteria |

| Purity | HPLC (254 nm) | > 98.0% (Area %) |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure. Characteristic amine broad singlet ~5.5-6.0 ppm. |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; Toluene < 890 ppm |

| Heavy Metals | ICP-MS | Pd < 10 ppm; Fe < 20 ppm |

Troubleshooting Guide

-

Issue: Low conversion in Step 1.

-

Cause: Oxygen poisoning of Pd catalyst.

-

Fix: Ensure rigorous degassing (sparging) before catalyst addition. Increase catalyst loading to 3 mol%.

-

-

Issue: Des-chloro impurity in Step 2.

-

Cause: Trace Pd carryover from Step 1 acting as a hydrogenation catalyst if

is generated (rare with Fe, but possible). -

Fix: Ensure Step 1 product is passed through a scavenger resin (e.g., SiliaMetS® Thiol) or recrystallized thoroughly before reduction.

-

-

Issue: Stalled filtration in Step 2.

-

Cause: Colloidal Iron oxide.

-

Fix: Filter while strictly hot (>50°C). Use a wide-pore Celite grade.

-

References

-

Selective Reduction of Nitroarenes

-

Suzuki Coupling Methodology

- Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Halides.

- Source:Chemical Reviews, 1995.

-

URL:[Link]

-

Catalyst Selection (Pd-dppf)

- Title: 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): An Effective Catalyst for the Cross-Coupling of Secondary and Primary Alkyl Halides.

- Source:Journal of the American Chemical Society, 2004.

-

URL:[Link]

Sources

- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

Using 6-(3-Chlorophenyl)pyridin-3-amine as a kinase inhibitor scaffold

Application Note: Engineering Kinase Inhibitors using the 6-(3-Chlorophenyl)pyridin-3-amine Scaffold

Executive Summary

This guide details the utility of 6-(3-Chlorophenyl)pyridin-3-amine as a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While often viewed merely as a building block, this specific heteroaryl-amine motif possesses intrinsic geometry that mimics the adenine ring of ATP, making it an ideal anchor for targeting the Hinge Region of protein kinases (e.g., BRAF, VEGFR, p38 MAPK).

This document provides a validated workflow for:

-

Synthesis: Constructing the core scaffold via Suzuki-Miyaura cross-coupling.[1]

-

Derivatization: Converting the 3-amine into high-affinity urea/amide motifs (Type II inhibitor design).

-

Validation: Protocols for biochemical kinase profiling.

Part 1: Structural Rationale & Mechanism

The 6-(3-Chlorophenyl)pyridin-3-amine scaffold functions as a bi-aryl pharmacophore . Its efficacy is driven by two distinct interaction vectors within the kinase ATP-binding pocket:

-

The Hinge Binder (Pyridine Core): The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically the Gatekeeper+1 residue).

-

The Hydrophobic Anchor (3-Chlorophenyl): The aryl ring extends into the hydrophobic pocket behind the gatekeeper residue. The meta-chloro substituent often provides selectivity by filling the hydrophobic sub-pocket (selectivity pocket), a common feature in inhibitors like Vemurafenib or Sorafenib .

Figure 1: Pharmacophore Mapping & Workflow

Caption: Pharmacophore mapping of the scaffold. The pyridine nitrogen anchors to the hinge, while the chlorophenyl group occupies the hydrophobic selectivity pocket.

Part 2: Synthesis Protocol (Core Scaffold)

Objective: Synthesize 6-(3-Chlorophenyl)pyridin-3-amine from commercially available precursors. Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[2][3][4]

Materials

| Reagent | Equiv. | Role |

| 6-Chloropyridin-3-amine | 1.0 | Electrophile (Scaffold Core) |

| 3-Chlorophenylboronic acid | 1.2 | Nucleophile (Hydrophobic Tail) |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Na₂CO₃ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | - | Solvent |

Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask, dissolve 6-Chloropyridin-3-amine (1.0 g, 7.78 mmol) in 1,4-Dioxane (20 mL).

-

Addition: Add 3-Chlorophenylboronic acid (1.46 g, 9.34 mmol) and 2M Na₂CO₃ solution (11.7 mL).

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Catalysis: Add Pd(PPh₃)₄ (450 mg, 0.39 mmol) quickly under Argon flow.

-

Reflux: Attach a condenser and heat the reaction to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Work-up:

-

Purification: Purify via flash column chromatography (SiO₂, Gradient: 20% → 60% EtOAc in Hexanes).

-

Yield Expectation: 75-85% as a pale yellow solid.

-

Part 3: Derivatization (Library Generation)

The free amine at the 3-position is the "vector" for introducing hydrogen bond donors (Urea/Amide) that interact with the conserved glutamate (Glu) in the kinase

Target: Synthesis of 1-(6-(3-chlorophenyl)pyridin-3-yl)-3-arylureas (Sorafenib-like analogs).

Protocol: Isocyanate Coupling

-

Dissolution: Dissolve the synthesized scaffold (0.5 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

-

Coupling: Add the appropriate Aryl Isocyanate (0.55 mmol, 1.1 equiv) dropwise at 0°C.

-

Note: If the isocyanate is not available, use Triphosgene (0.4 equiv) and the corresponding aniline in the presence of Triethylamine (2.5 equiv).

-

-

Reaction: Stir at room temperature for 4–6 hours. A precipitate often forms (the urea product).

-

Isolation: Filter the solid and wash with cold DCM. If no precipitate forms, evaporate solvent and recrystallize from Ethanol.

Part 4: Biological Profiling (Kinase Assay)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / HTRF. Target: BRAF(V600E) or VEGFR2 (KDR).

Assay Setup Table

| Component | Concentration | Notes |

| Kinase | 0.2 - 1.0 nM | Titrate per batch activity |

| Substrate | 200 nM | Biotinylated peptide (e.g., Poly-GT) |

| ATP | Use | |

| Compound (Scaffold) | 10-point dose | Range: 10 |

| Detection | Eu-Cryptate Ab | Anti-phospho antibody |

Execution Protocol

-

Compound Plating: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume white plate.

-

Enzyme Mix: Add 5

L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35) containing the kinase. Incubate for 15 min. -

Start Reaction: Add 5

L of ATP/Substrate mix. -

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 10

L of detection reagents (EDTA + Antibody). Incubate 60 min. -

Read: Measure HTRF signal (Ratio 665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

References

-

BenchChem. (2025).[2][3] Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).[3] Retrieved from

-

Peyssonnaux, C., et al. (2001).[5] The Raf/MEK/ERK pathway: new concepts of activation. Biology of the Cell. Retrieved from

-

Wan, P.T., et al. (2004).[5] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116, 855–867.[5] Retrieved from

-

Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from

-

Lovering, F., et al. (2009). Aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI Pharmaceuticals. Retrieved from

Sources

Microwave-assisted synthesis of 6-(3-Chlorophenyl)pyridin-3-amine

Application Note: Microwave-Assisted Synthesis of 6-(3-Chlorophenyl)pyridin-3-amine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 6-(3-Chlorophenyl)pyridin-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors and a ligand for GPCR modulation.

Traditional thermal synthesis often suffers from long reaction times (12–24 hours) and catalyst poisoning due to the coordination of the free amino group (

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond. The most efficient forward synthesis is a Suzuki-Miyaura cross-coupling between an aryl halide and an aryl boronic acid.

Strategic Choice:

-

Electrophile: 6-Chloropyridin-3-amine.[1] (Commercially available, atom-economical).[2]

-

Nucleophile: 3-Chlorophenylboronic acid.

-

Challenge: The free amine on the pyridine can act as a Lewis base, poisoning the Pd catalyst.

-

Solution: Use of a bidentate ligand catalyst (

) and microwave irradiation to accelerate the reductive elimination step, outcompeting catalyst deactivation.

Figure 1: Retrosynthetic disconnection strategy identifying the key Suzuki coupling partners.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |

| 6-Chloropyridin-3-amine | 128.56 | 1.0 | 129 mg (1.0 mmol) | Electrophile |

| 3-Chlorophenylboronic acid | 156.37 | 1.3 | 203 mg (1.3 mmol) | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 41 mg (5 mol%) | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.5 mL (2M aq. soln) | Base |

| 1,4-Dioxane | 88.11 | - | 10 mL | Solvent |

Critical Note on Catalyst:

is preferred overfor heteroaryl chlorides. The ferrocenyl backbone prevents rapid dissociation of the ligand at high microwave temperatures.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In a 30 mL microwave process vial, add 6-Chloropyridin-3-amine (1.0 equiv) and 3-Chlorophenylboronic acid (1.3 equiv).

-

Add the catalyst

(5 mol%). -

Seal the vial with a septum cap.

-

Evacuate the vial and backfill with Nitrogen or Argon (

) to create an inert atmosphere. Oxygen inhibits the catalytic cycle.

Step 2: Solvent Addition

-

Via syringe, inject 1,4-Dioxane (degassed).

-

Inject 2M aq.

solution.[3]-

Ratio: The final solvent ratio should be approximately 4:1 (Organic:Aqueous).

-

-

Vortex the mixture for 30 seconds to ensure a homogeneous suspension.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

-

Temperature:

-

Time: 20 minutes

-

Absorption Level: High

-

Pre-stirring: 30 seconds

-

Pressure Limit: 15 bar

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (

). -

Transfer filtrate to a separatory funnel. Wash with Brine (

). -

Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

40% EtOAc). -

Observation: The product typically elutes as a light yellow solid.

-

Mechanism & Logical Flow

The success of this protocol relies on the Suzuki catalytic cycle. The microwave energy specifically accelerates the Transmetallation and Reductive Elimination steps, which are often rate-limiting in sterically encumbered or electron-poor systems.

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting steps accelerated by microwave irradiation.

Results & Characterization

Expected analytical data for 6-(3-Chlorophenyl)pyridin-3-amine :

-

Yield: 75–85% (Optimized MW conditions).

-

NMR (400 MHz,

-

8.05 (d,

- 7.95 (s, 1H, Ar-H2'),

-

7.85 (d,

-

7.65 (d,

-

7.45 (t,

- 7.35 (d, 1H, Ar-H6'),

-

7.05 (dd,

-

5.50 (s, 2H,

-

8.05 (d,

-

LC-MS:

(consistent with Cl isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free amine. | Switch to Boc-protected amine (tert-butyl (6-chloropyridin-3-yl)carbamate) then deprotect with TFA/DCM. |

| Homocoupling (Ar-Ar) | Oxygen present in vial. | Increase degassing time; ensure Argon balloon or rigorous vacuum/purge cycles. |

| Dehalogenation | Overheating or Protodeboronation. | Reduce temperature to |

| Precipitation | Solubility issues. | Switch solvent to DME/Water or add a co-solvent like Ethanol. |

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Retrieved from .

-

Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][4] Tetrahedron Letters, 43(46), 8331-8334. Link

-

Salih, K. S. M., & Baqi, Y. (2020).[5] "Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond." Catalysts, 10(1).[5] Link

-

Kaval, N., et al. (2005). "Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating."[6][7] Journal of Organic Chemistry. Link

-

General Protocol: "Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)." BenchChem.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield of Suzuki coupling for aminopyridines

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for aminopyridine functionalization. This guide addresses the specific challenges of coupling unprotected aminopyridines (and related nitrogen-rich heterocycles). Our goal is to move you away from "trial-and-error" screening toward rational, mechanistic optimization.

Part 1: The Diagnostic Matrix (Triage)

Before altering your conditions, identify your failure mode. Compare your LC-MS/NMR data to this matrix.

| Symptom | Observation | Root Cause | Immediate Action |

| The "Black Crash" | Reaction mixture turns black/precipitates within 10 mins; <5% yield. | Catalyst Poisoning. Free | Switch to Buchwald G3/G4 Precatalysts . Do not use |

| The "Silent" Failure | >90% Starting Material (SM) remaining. Catalyst stays in solution (red/orange). | Oxidative Addition Failure. Electron-deficient chloropyridines are poor electrophiles; the catalyst cannot break the C-Cl bond. | Use electron-rich, bulky ligands (XPhos , SPhos ) and increase Temp to 80-100°C. |

| The "Deboronated" Ghost | Halide SM remains, but Boronic Acid is gone. Mass spec shows Ar-H (deboronated species). | Protodeboronation. The C-B bond hydrolyzes faster than the cross-coupling occurs. Common in 2-pyridyl boronates. | Switch to MIDA Boronates or reduce water content (use Anhydrous base/solvent). |

| The "Homo-Couple" | Product is formed, but significant Ar-Ar (dimer) of the boronic acid is observed. | Oxidative Degradation. Oxygen ingress or slow transmetalation. | Degas solvents vigorously (sparge with Ar for 20 min). |

Part 2: Deep Dive Troubleshooting (Q&A)

Q1: "I am using Pd(PPh3)4 with an unprotected aminopyridine, and the reaction dies immediately. Do I need to protect the amine?"

Technical Support: No, you generally do not need to protect the amine if you change your catalyst system.

The Mechanism of Failure:

Standard catalysts like

The Solution: Steric Bulk. You need a ligand that is too bulky to allow the amine to approach the metal center. Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ) create a "steric roof" over the Palladium. This prevents the small, linear approach required for amine coordination while still allowing the oxidative addition of the aryl halide [2].

Q2: "I am trying to couple a 2-pyridyl boronic acid, but I only recover my aryl halide and pyridine. What is happening?"

Technical Support: You are experiencing Protodeboronation , the Achilles' heel of 2-pyridyl boronates.

The Mechanism: 2-Heterocyclic boronic acids are notoriously unstable. The basic nitrogen atom facilitates a hydrolytic cleavage of the C-B bond, replacing it with a proton (H). This reaction is often faster than the Transmetalation step in the Suzuki cycle [3].

The Solution: The "Slow-Release" Strategy.

-

MIDA Boronates: Switch from boronic acid to a MIDA boronate . These are stable to hydrolysis. Under the reaction conditions (aqueous mild base), the MIDA ester slowly hydrolyzes to release the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition [4].

-

Precatalyst Activation: Use a rapidly activating precatalyst (like XPhos Pd G4 ). If your catalyst takes 30 minutes to activate (like

), your boronic acid will be dead before the cycle starts.

Part 3: Visualization of Failure & Success

Diagram 1: The Poisoning Mechanism vs. The Steric Solution

This diagram illustrates why standard ligands fail and how bulky ligands protect the active center.

Caption: Comparison of catalyst deactivation by aminopyridines (left) versus steric protection provided by bulky Buchwald ligands (right).

Part 4: Standard Operating Procedures (SOPs)

Protocol A: The "Universal" Aminopyridine Coupling

Recommended for: Unprotected aminopyridines coupled with aryl chlorides/bromides.

Rationale: This protocol uses XPhos Pd G4 . The "G4" scaffold ensures a precise 1:1 Pd:Ligand ratio and activates immediately at room temperature, preventing the "induction period" where poisoning usually happens [5].

Materials:

-

Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

-

Base:

(0.5 M aqueous solution) or -

Solvent: 1,4-Dioxane (or THF for lower temps).

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)[3]

-

Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

-

XPhos Pd G4 (0.02 equiv / 2 mol%)

-

-

Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (

).[4] -

Add Liquids: Inject degassed 1,4-Dioxane followed by the degassed aqueous base (

).-

Note: Using a biphasic system (organic/water) helps solubilize the inorganic base while keeping the catalyst in the organic phase.

-

-

Reaction: Heat to 80°C for 2–4 hours.

-

Tip: If using a chloropyridine, increase to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

.

Protocol B: The "Unstable Boronate" Method (MIDA)

Recommended for: Coupling 2-pyridyl boronates or other rapidly hydrolyzing species.

Modifications to Protocol A:

-

Reagent: Replace Boronic Acid with 2-Pyridyl MIDA Boronate (1.5 equiv).

-

Solvent Change: Use DME (Dimethoxyethane) : Water (5:1) . DME is critical for MIDA hydrolysis kinetics.

-

Temperature: Run at 60°C . Higher temperatures accelerate deboronation too much.[4]

-

Slow Addition (Optional): If MIDA fails, revert to boronic acid but dissolve it in dioxane and syringe-pump it into the reaction over 2 hours.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to optimize yield after the first attempt.

Caption: Logic flow for optimizing reaction conditions based on LC-MS analysis of the crude mixture.

References

-

Catalyst Deactivation Mechanism: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction intermediates and structure-activity relationships.[6] Journal of the American Chemical Society.

-

Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[7] Accounts of Chemical Research.

-

Protodeboronation of 2-Pyridyl Boronates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society.

-

MIDA Boronates Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates.[8] Journal of the American Chemical Society.

-

G4 Precatalyst Protocols: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. The Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. enamine.net [enamine.net]

- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

Removing palladium residues from 6-(3-Chlorophenyl)pyridin-3-amine

Target API: 6-(3-Chlorophenyl)pyridin-3-amine Support Categories: Mechanistic Troubleshooting, Methodologies, Data Matrices, and Regulatory Compliance

Knowledge Base: The "Why" Behind Palladium Retention

Q: Why does 6-(3-Chlorophenyl)pyridin-3-amine retain palladium so stubbornly after cross-coupling reactions?

A: The difficulty arises from the intrinsic chemical structure of the active pharmaceutical ingredient (API). 6-(3-Chlorophenyl)pyridin-3-amine contains two highly coordinating nitrogen atoms: a pyridine ring nitrogen and a primary exocyclic amine. These nitrogen atoms act as strong

Q: How do sulfur-based scavengers overcome this chelation? A: According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) and Pd(0) are "soft" acids. The nitrogen atoms on your API are "borderline" or "hard" bases. By introducing scavengers functionalized with "soft" bases—such as thiols, thioureas, or xanthates—you create a thermodynamically preferred pairing[1]. The palladium undergoes ligand exchange, releasing the API and binding irreversibly to the sulfur moiety on the scavenger[3].

Mechanism of Pd release from basic amines and capture by sulfur-based scavengers.

Troubleshooting Workflows & Methodologies

Q: What is the most reliable protocol for removing Pd from this specific API? A: For basic, nitrogen-rich APIs, a solid-supported thiourea scavenger (e.g., Silica-Thiourea) combined with mild acidification is the industry standard[3]. Below is a self-validating, step-by-step methodology designed to reduce Pd levels from >1000 ppm to <10 ppm without sacrificing API yield.

Standard Operating Procedure: Silica-Thiourea Scavenging

Step 1: Solubilization & Baseline Quantification

-

Action: Dissolve the crude 6-(3-Chlorophenyl)pyridin-3-amine in a polar solvent (e.g., DMF, THF, or Methanol) at a concentration of 0.1 M. Ensure complete dissolution; trapped Pd in solid particulates will not be scavenged.

-

Validation Check: Take a 1 mL aliquot and quantify baseline Pd using ICP-MS or a high-throughput fluorometric assay[4].

Step 2: pH Optimization (The Causality Step)

-

Action: Add 0.1–0.5 equivalents of a mild acid (e.g., acetic acid).

-

Why? Protonating the pyridine and primary amine nitrogens (pKa ~6-7) disrupts the API-Pd coordination sphere, forcing the palladium into a more labile state[2].

Step 3: Scavenger Loading

-

Action: Add 3 to 5 molar equivalents of a Silica-Thiourea scavenger (relative to the quantified Pd amount). These scavengers typically have a loading capacity of 1.0–2.4 mmol/g[1],[3].

Step 4: Thermal Incubation

-

Action: Agitate the slurry mechanically (avoid magnetic stirring, which grinds the silica) at 60 °C for 12–24 hours[2].

-

Why? Ligand exchange is an endothermic process. Elevated temperatures provide the activation energy required for the Pd to detach from the API and bind to the scavenger.

Step 5: Filtration & Recovery

-

Action: Filter the mixture hot through a Celite pad to remove the Pd-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent to recover any API trapped in the silica pores, preventing yield loss[3].

Experimental workflow for the removal of palladium from active pharmaceutical ingredients.

Quantitative Data: Scavenger Selection Matrix

Q: Which scavenger provides the best balance of Pd removal and API recovery? A: For aminopyridines, Thiourea and Isopropyl Xanthate chemistries vastly outperform traditional activated carbon. Below is a comparative matrix based on industry process data[1],[5],[3]:

| Scavenger Type | Functional Group | Binding Mechanism | Optimal pH | Typical Pd Reduction | API Recovery | Cost/Scalability |

| Silica-Thiourea | Thiourea | Covalent Chelation | 4.0 - 9.0 | >98% (<10 ppm) | >95% | Moderate / High |

| Silica-Thiol | Thiol (-SH) | Covalent Chelation | 2.0 - 8.0 | >95% (<15 ppm) | >90% | Moderate / High |

| PIX (Aqueous) | Potassium Isopropyl Xanthate | Precipitation / Chelation | 6.0 - 10.0 | >99% (<1 ppm) | >90% | Low / Very High |

| Activated Carbon | N/A | Physisorption | Any | 40 - 60% | 70 - 85% | Very Low / High |

Note: Activated carbon often leads to unacceptable API loss (up to 15-30%) due to non-specific adsorption of the planar pyridine-aromatic system[3].

Frequently Asked Questions (FAQs)

Q: My residual Pd is still above 50 ppm after silica scavenging. What is going wrong? A: This usually indicates either (A) insufficient incubation time/temperature, or (B) the formation of colloidal palladium (Pd black) which is too large to enter the silica pores but too small to be caught by standard filter paper. Solution: Ensure incubation is at least 60 °C. If colloidal Pd is suspected, pre-filter the mixture through a 0.2 µm membrane or treat the solution with an aqueous wash of Potassium Isopropyl Xanthate (PIX), which is ultra-efficient at capturing diverse Pd species down to <1 ppm[5].

Q: What are the regulatory limits for Palladium in my final API?

A: According to the ICH Q3D guidelines for elemental impurities, Palladium is a Class 2B metal. For an oral medication, the Permitted Daily Exposure (PDE) is a maximum of 100 µ g/day [6],[7]. If your daily dose is 1 gram, your API must contain

Q: Can I use an aqueous wash instead of expensive silica scavengers? A: Yes, but it requires specific chelators. Simple water or brine washes will not break the API-Pd bond. You must use an aqueous solution containing a strong water-soluble chelator, such as N-acetyl cysteine or Potassium Isopropyl Xanthate (PIX)[5],[7]. PIX is highly effective and scalable, often reducing Pd to <1 ppm, though it requires careful phase separation to ensure no xanthate residues remain in the organic phase[5].

Q: Is there a faster way to screen scavengers without waiting weeks for ICP-MS results? A: Yes. Process chemists frequently use catalysis-based fluorometric assays to semi-quantify trace palladium in APIs. These assays rely on residual Pd to catalyze a fluorogenic reaction, providing a visual or measurable fluorescence readout in minutes, allowing you to rapidly identify the best scavenger before sending the final optimized sample for rigorous ICP-MS validation[4].

References

-

Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development (ACS Publications). 1

-

Recho, J., Black, R. J. G., North, C., Ward, J. E., & Wilkes, R. D. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development (ACS Publications).2

-

RSC Publishing. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry. 5

-

National Institutes of Health (PMC). (2021). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. 4

-

ResearchGate. (2019). Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. 6

-

Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield. 3

-

Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. onyxipca.com [onyxipca.com]

Technical Support Center: Minimizing Homocoupling Byproducts in Pyridine Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyridine cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge: the formation of homocoupling byproducts. Drawing from established literature and extensive field experience, this resource will help you understand the underlying causes of homocoupling and implement effective strategies to maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on specific experimental observations.

Observation 1: Significant formation of a symmetrical biaryl byproduct corresponding to the boronic acid/ester.

-

Question: I am seeing a large amount of homocoupled product from my boronic acid reagent in my Suzuki-Miyaura reaction with a halopyridine. What is causing this and how can I fix it?

-

Answer: Homocoupling of boronic acids is a prevalent side reaction, often leading to the formation of symmetrical biaryls (e.g., 4,4'-bipyridine if you are using a pyridine-4-boronic acid).[1][2] This undesired pathway is primarily driven by two factors: the presence of oxygen and the involvement of Pd(II) species in the catalytic cycle.[1][3][4][5]